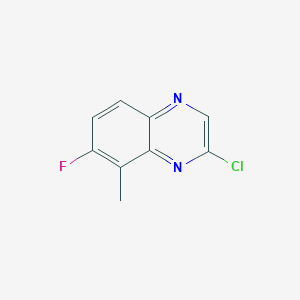

2-Chloro-7-fluoro-8-methylquinoxaline

Description

2-Chloro-7-fluoro-8-methylquinoxaline is a halogenated quinoxaline derivative characterized by a bicyclic aromatic structure with nitrogen atoms at positions 1 and 4. The substituents—chlorine at position 2, fluorine at position 7, and a methyl group at position 8—impart distinct electronic and steric properties. Quinoxaline derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate biological activity and physicochemical stability .

Properties

CAS No. |

952587-07-4 |

|---|---|

Molecular Formula |

C9H6ClFN2 |

Molecular Weight |

196.61 g/mol |

IUPAC Name |

2-chloro-7-fluoro-8-methylquinoxaline |

InChI |

InChI=1S/C9H6ClFN2/c1-5-6(11)2-3-7-9(5)13-8(10)4-12-7/h2-4H,1H3 |

InChI Key |

CLWKDNRBDTUWMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=NC=C(N=C12)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Quinoxaline Derivatives

*Exact substituent details unavailable in provided evidence.

Key Findings:

2,3-Dichloro-6,7-difluoroquinoxaline (CAS 91895-30-6) Structural Features: Dual chlorine (positions 2,3) and fluorine (6,7) substituents. However, this may also elevate toxicity risks compared to the target compound . Applications: Likely used in contexts requiring strong electrophilic reactivity, such as kinase inhibitors or DNA-intercalating agents.

2-Chloro-7-(trifluoromethyl)quinoxaline (CAS 883-94-3) Structural Features: Chlorine at position 2 and a trifluoromethyl group at position 5. Impact: The trifluoromethyl group provides superior electron-withdrawing effects and metabolic stability compared to the target compound’s fluorine and methyl groups. This could make it more persistent in biological systems . Applications: Potential use in agrochemicals or antivirals where prolonged activity is critical.

Unspecified Derivatives (CAS 1448-87-9, 77130-30-4)

- Inferences : Moderate similarity scores suggest partial structural overlap, possibly through shared halogen or alkyl groups. These may serve as intermediates in synthetic pathways or exhibit milder biological activity.

Mechanistic and Functional Insights

- Electrophilicity and Reactivity: The target compound’s chlorine at position 2 facilitates nucleophilic substitution, whereas analogs like 2,3-Dichloro-6,7-difluoroquinoxaline may undergo multi-step reactions due to multiple reactive sites.

- Biological Activity : Fluorine and methyl groups in the target compound balance bioavailability and stability. In contrast, the trifluoromethyl group in CAS 883-94-3 may reduce enzymatic degradation but increase molecular weight and steric hindrance.

- Toxicity Considerations : Higher halogenation (e.g., CAS 91895-30-6) correlates with increased cytotoxicity risks, as seen in studies on ribonucleotide reductase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.